molecular formula C9H11FN2O2 B14855794 Methyl 6-(2-aminoethyl)-4-fluoropyridine-2-carboxylate

Methyl 6-(2-aminoethyl)-4-fluoropyridine-2-carboxylate

Cat. No.: B14855794
M. Wt: 198.19 g/mol
InChI Key: VZEZFKSXMOGTOX-UHFFFAOYSA-N
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Description

Methyl 6-(2-aminoethyl)-4-fluoropyridine-2-carboxylate is a chemical compound that belongs to the pyridine family This compound is characterized by the presence of a fluorine atom at the 4th position, an aminoethyl group at the 6th position, and a carboxylate ester group at the 2nd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(2-aminoethyl)-4-fluoropyridine-2-carboxylate typically involves multi-step organic reactions. One common method is the Kröhnke pyridine synthesis, which involves the reaction of α-pyridinium methyl ketone salts with α, β-unsaturated carbonyl compounds . The reaction conditions are generally mild, often carried out in solvents like glacial acetic acid or methanol, and can proceed under aqueous or solvent-free conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to ensure high yield and purity. The starting materials are often commercially available or can be synthesized using known methods, making the process efficient and scalable .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-(2-aminoethyl)-4-fluoropyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminoethyl group can yield imines, while reduction of the ester group can yield alcohols .

Scientific Research Applications

Methyl 6-(2-aminoethyl)-4-fluoropyridine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-(2-aminoethyl)-4-fluoropyridine-2-carboxylate involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s binding affinity and specificity. The carboxylate ester group can undergo hydrolysis to release the active form of the compound, which can then interact with cellular pathways to exert its effects .

Comparison with Similar Compounds

    Methyl 6-(2-aminoethyl)-4-chloropyridine-2-carboxylate: Similar structure but with a chlorine atom instead of fluorine.

    Methyl 6-(2-aminoethyl)-4-bromopyridine-2-carboxylate: Similar structure but with a bromine atom instead of fluorine.

    Methyl 6-(2-aminoethyl)-4-iodopyridine-2-carboxylate: Similar structure but with an iodine atom instead of fluorine.

Uniqueness: The presence of the fluorine atom in Methyl 6-(2-aminoethyl)-4-fluoropyridine-2-carboxylate makes it unique due to the strong electronegativity and small size of fluorine, which can significantly influence the compound’s chemical reactivity and biological activity compared to its halogenated analogs .

Properties

Molecular Formula

C9H11FN2O2

Molecular Weight

198.19 g/mol

IUPAC Name

methyl 6-(2-aminoethyl)-4-fluoropyridine-2-carboxylate

InChI

InChI=1S/C9H11FN2O2/c1-14-9(13)8-5-6(10)4-7(12-8)2-3-11/h4-5H,2-3,11H2,1H3

InChI Key

VZEZFKSXMOGTOX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=N1)CCN)F

Origin of Product

United States

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